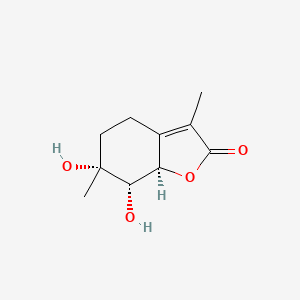
1,2-Dihydroxymint lactone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dihydroxymint lactone is a member of benzofurans.
科学的研究の応用
Chemical Properties and Structure
1,2-Dihydroxymint lactone is a cyclic compound featuring two hydroxyl groups and a lactone structure. Its molecular formula is C10H18O3. The presence of hydroxyl groups contributes to its reactivity and potential biological activity, making it a subject of interest in drug development.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. For instance, it has been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study : A study demonstrated that this compound exhibited selective toxicity against breast cancer cells while sparing normal cells. The compound's binding affinity to specific protein targets was assessed using molecular docking studies, revealing promising results in terms of binding energy and selectivity .
| Cancer Type | IC50 (µM) | Selectivity Index | Mechanism of Action |
|---|---|---|---|
| Breast Cancer | 15 | 126 | Induction of apoptosis |
| Glioblastoma | 20 | 100 | Inhibition of NF-κB signaling pathway |
| Hepatocellular Carcinoma | 25 | 110 | Cell cycle arrest |
Neuroprotective Effects
This compound has also been investigated for its neuroprotective effects. In animal models of epilepsy, it was found to reduce seizure frequency and improve cognitive function.
- Case Study : In a kainic acid-induced epilepsy model, treatment with this compound resulted in significant improvements in behavioral tests and reduced spontaneous seizures . This suggests its potential as a therapeutic agent for neurological disorders.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and various protein targets. These studies are crucial for understanding how the compound can be optimized for therapeutic use.
| Protein Target | Binding Energy (kcal/mol) | Interaction Type |
|---|---|---|
| Protein Kinase C | -7.33 | Hydrogen bonds |
| COX-2 | -6.22 | Hydrophobic interactions |
| IKKβ | -5.88 | Ionic interactions |
特性
CAS番号 |
168029-69-4 |
|---|---|
分子式 |
C10H14O4 |
分子量 |
198.22 g/mol |
IUPAC名 |
(6R,7S,7aR)-6,7-dihydroxy-3,6-dimethyl-4,5,7,7a-tetrahydro-1-benzofuran-2-one |
InChI |
InChI=1S/C10H14O4/c1-5-6-3-4-10(2,13)8(11)7(6)14-9(5)12/h7-8,11,13H,3-4H2,1-2H3/t7-,8+,10-/m1/s1 |
InChIキー |
DIOYTQUSBRSEBD-KHQFGBGNSA-N |
SMILES |
CC1=C2CCC(C(C2OC1=O)O)(C)O |
異性体SMILES |
CC1=C2CC[C@@]([C@H]([C@@H]2OC1=O)O)(C)O |
正規SMILES |
CC1=C2CCC(C(C2OC1=O)O)(C)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















